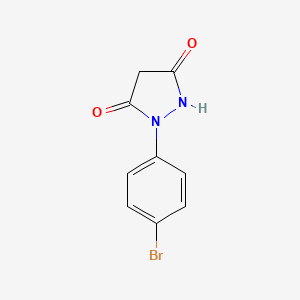![molecular formula C20H19N3O2 B5539203 N-(2,4-dimethylphenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5539203.png)
N-(2,4-dimethylphenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds structurally related to N-(2,4-dimethylphenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide involves complex organic reactions, aiming to construct the benzamide scaffold and introduce specific substituents to achieve desired properties. For example, the synthesis of similar benzamide derivatives often employs methods like the Bischler-Napieralski reaction to construct the core structure, followed by further functionalization (Browne et al., 1981).
Molecular Structure Analysis
The molecular structure of benzamide derivatives is characterized using techniques such as X-ray crystallography, revealing details about their molecular conformation, intermolecular interactions, and crystalline structure. For instance, studies have shown that certain benzamide compounds crystallize with specific orientations and interactions, such as N-H...O hydrogen bonds, which can influence their physical properties and reactivity (Gowda et al., 2008).
Scientific Research Applications
Biological Effects of Related Compounds
Compounds similar to "N-(2,4-dimethylphenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide" have been studied for their biological effects. For example, research on the biological consequences of exposure to various acetamide and formamide derivatives has added significantly to our knowledge (Kennedy, 2001). These studies explore the commercial importance and the qualitative and quantitative variations in biological responses among similar chemicals.
Antituberculosis Activity
Organotin complexes, including those derived from carboxylic acids and related families, have shown astonishing antituberculosis activity. Their structural diversity and biological activity depend on the nature of the ligand environment and the organic groups attached to the tin (Iqbal, Ali, & Shahzadi, 2015). This suggests potential research applications for compounds like "N-(2,4-dimethylphenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide" in the development of new antituberculosis agents.
Antimicrobial Effects
The antimicrobial effects of compounds, especially those found in essential oils and plant extracts, have been widely investigated. For instance, p-Cymene is known for its range of biological activities, including antimicrobial effects. This highlights the importance of studying the antimicrobial properties of synthetic compounds and their potential application in treating communicable diseases (Marchese et al., 2017).
Environmental Degradation and Toxicity
The environmental degradation and toxicity of brominated flame retardants like polybrominated diphenyl ethers (PBDEs) have been extensively researched. Studies on their persistence, endocrine-disrupting potential, and transformation in the environment provide insights into the environmental impact of related compounds (Sahu et al., 2021).
properties
IUPAC Name |
N-(2,4-dimethylphenyl)-4-(6-methylpyridazin-3-yl)oxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-13-4-10-18(14(2)12-13)21-20(24)16-6-8-17(9-7-16)25-19-11-5-15(3)22-23-19/h4-12H,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLYPSEGCDDHDBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)OC3=NN=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-chlorophenyl)thio]-N-[3-(methylthio)phenyl]propanamide](/img/structure/B5539121.png)
![3-(ethylthio)-5-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5539129.png)

![N-[3-(1-pyrrolidinyl)butyl]-1-(2-thienylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5539134.png)
![2-({[3-mercapto-5-(2-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzoic acid](/img/structure/B5539140.png)
![2-allyl-9-[(tetrahydro-2-furanylmethoxy)acetyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5539142.png)
![2-(2-fluorobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5539148.png)
![2-[5-(2-chlorophenyl)-1H-pyrazol-3-yl]-5-methylphenol](/img/structure/B5539156.png)
![5-{[(2,6-dimethylphenoxy)acetyl]amino}isophthalic acid](/img/structure/B5539172.png)
![[2-({[3-mercapto-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenoxy]acetic acid](/img/structure/B5539182.png)

![3-[(3-methyl-5-isoxazolyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5539190.png)
![N,N-dimethyl-4-[(4-methyl-1-piperazinyl)methyl]aniline](/img/structure/B5539200.png)
![{[5-(4-bromo-2-methylphenyl)-2-furyl]methyl}methylamine hydrochloride](/img/structure/B5539219.png)